NIM811: A Deep Dive into a Non-immunosuppressive Cyclophilin Inhibitor
NIM811: A Deep Dive into a Non-immunosuppressive Cyclophilin Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NIM811, or N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive analog of cyclosporin A that has garnered significant interest for its therapeutic potential across a spectrum of diseases. Its primary mechanism of action lies in the inhibition of cyclophilins, particularly cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, NIM811 mitigates mitochondrial dysfunction and subsequent cell death, a pathological hallmark in various conditions including neurodegenerative diseases, traumatic central nervous system injury, certain muscular dystrophies, and viral infections. This document provides a comprehensive technical overview of NIM811, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing relevant biological pathways.
Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
NIM811 exerts its cytoprotective effects by targeting the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that, when opened for a prolonged period, leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.
A key regulator of the mPTP is the protein cyclophilin D (CypD), located in the mitochondrial matrix. Under conditions of cellular stress, such as excessive intracellular calcium and oxidative stress, CypD is thought to induce a conformational change in the mPTP complex, leading to its opening.
NIM811, like its parent compound cyclosporin A, binds to cyclophilins. However, a critical structural modification in NIM811—the substitution of an isobutyl group with a sec-butyl group at position 4—prevents the NIM811-cyclophilin A complex from binding to and inhibiting calcineurin, thereby ablating the immunosuppressive activity characteristic of cyclosporin A.[1] This specificity allows NIM811 to be investigated for non-immune-related pathologies.
The binding of NIM811 to cyclophilin D prevents its interaction with the mPTP complex, thus inhibiting pore opening and preserving mitochondrial integrity and function. This mechanism is central to the neuroprotective, cardioprotective, and anti-viral effects observed with NIM811 treatment.
Data Presentation: Quantitative Summary of Preclinical and Clinical Studies
The therapeutic potential of NIM811 has been evaluated in various disease models. The following tables summarize key quantitative findings from these studies.
Antiviral Activity
Table 1: NIM811 Activity Against Hepatitis C Virus (HCV) in a 14-Day Clinical Trial [2][3][4]
| Treatment Group | Mean HCV RNA Decline (log) | Mean ALT Normalization | Mean Platelet Count Change (x10⁹/L) |
| NIM811 Monotherapy (doses >75mg) | No significant virological response | Observed | - |
| NIM811 (600mg BID) + PEG-IFN | 2.85 | Significant decline by day 14 | Baseline: 203, Day 14: 105 |
| PEG-IFN Alone | 0.56 | Unchanged | Baseline: 177, Day 14: 139 |
Table 2: In Vitro Anti-HCV Activity of NIM811 [5]
| Assay | NIM811 Concentration | Result |
| HCV RNA reduction in replicon cells (48h) | 0.66 µM | 50% inhibitory concentration (IC50) |
| HCV RNA reduction in replicon cells (9 days) | 1 µM | >3-log10 viral RNA reduction |
Table 3: In Vitro Anti-HIV-1 Activity of NIM811 [5][6][7][8]
| Cell Type | Virus Strain | IC50 (µg/mL) |
| Primary T4 lymphocytes & monocytes | Clinical Isolates | 0.011 - 0.057 |
| MT4 cells | HIV-1 IIIB | ~0.17 (for 2-LTR circle formation) |
Neuroprotection
Table 4: Neuroprotective Effects of NIM811 in a Mouse Model of Traumatic Brain Injury (TBI) [9]
| Treatment Group (15 min post-injury) | α-Spectrin Degradation | Motor Function (48h & 7 days) | Neurodegeneration (7 days) |
| Vehicle | Increased | Impaired | Significant |
| NIM811 (10 mg/kg) | Significantly attenuated (p < 0.005) | Significantly improved (p < 0.005) | Significantly reduced (p < 0.0001) |
| Cyclosporin A (20 mg/kg) | Significantly attenuated (p < 0.005) | Significantly improved (p < 0.005) | Significantly reduced (p < 0.0001) |
Table 5: Dose-Response of NIM811 on Cortical Tissue Sparing in a Rat Model of TBI [2][10]
| NIM811 Dose (mg/kg) | Percentage of Cortex Damaged (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | ~35% | - |
| 5 | ~25% | p < 0.05 |
| 10 | ~20% | p < 0.001 |
| 20 | ~23% | p < 0.01 |
| 40 | ~27% | p < 0.05 |
Table 6: Dose-Response of NIM811 on Functional Recovery after Spinal Cord Injury (SCI) in Rats [3][4][9]
| NIM811 Dose (mg/kg) | Open Field Locomotor Performance (BBB Score) | Bladder Control | White Matter Tissue Sparing |
| 10 | Significantly improved | No significant improvement | No significant improvement |
| 20 | No significant improvement | Significantly improved | Significantly improved |
| 40 | No significant improvement | Significantly improved | Significantly improved |
Muscular Dystrophy
Table 7: Effects of NIM811 in Preclinical Models of Collagen VI-Related Myopathies
| Model | Outcome | Result |
| Zebrafish model of Ullrich Congenital Muscular Dystrophy (UCMD) | Prevention of structural and functional abnormalities | NIM811 was significantly more effective than Cyclosporin A |
| Muscle-derived cells from UCMD and Bethlem Myopathy (BM) patients | Mitochondrial depolarization in response to oligomycin | Significantly reduced by NIM811 |
| Col6a1-/- myopathic mouse model | Apoptosis and muscle strength | Apoptosis was prevented and muscle strength was increased |
Experimental Protocols
Mitochondrial Permeability Transition (mPTP) Assay
This protocol is a generalized method for assessing mPTP opening in isolated mitochondria, a key assay for evaluating the mechanism of NIM811.
Objective: To measure the calcium retention capacity of isolated mitochondria as an indicator of mPTP opening.
Materials:
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Isolated mitochondria
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Mitochondrial isolation buffer
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Assay buffer (e.g., containing KCl, MOPS, succinate, rotenone, and a calcium-sensitive fluorescent dye like Calcium Green 5N)
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Calcium chloride (CaCl₂) solution of known concentration
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NIM811 or other test compounds
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Fluorometric plate reader
Procedure:
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Isolate mitochondria from cells or tissues of interest using differential centrifugation.
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Resuspend the mitochondrial pellet in the assay buffer to a final concentration of approximately 0.5 mg/mL.
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Add the mitochondrial suspension to the wells of a microplate.
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Add NIM811 or vehicle control to the respective wells and incubate for a short period.
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Place the microplate in a fluorometric plate reader and begin recording fluorescence over time.
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After establishing a baseline fluorescence, inject a known amount of CaCl₂ into each well at regular intervals.
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Continue recording fluorescence. Mitochondrial uptake of Ca²⁺ will quench the dye's fluorescence.
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Prolonged mPTP opening will result in the release of accumulated Ca²⁺, causing a sharp increase in fluorescence.
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The total amount of Ca²⁺ added before the sharp fluorescence increase is the calcium retention capacity.
Apoptosis Assay (Annexin V Staining)
This protocol describes a common method to quantify apoptosis, a process inhibited by NIM811 in various disease models.
Objective: To differentiate between live, apoptotic, and necrotic cells using Annexin V and a viability dye (e.g., Propidium Iodide - PI).
Materials:
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Cell culture treated with NIM811 or vehicle control
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Annexin V-FITC (or other fluorophore conjugate)
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Propidium Iodide (PI) solution
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Annexin V binding buffer
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Phosphate-buffered saline (PBS)
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Flow cytometer
Procedure:
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Induce apoptosis in cell cultures as required for the experiment. Treat cells with NIM811 or vehicle control.
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Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
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Resuspend the cell pellet in Annexin V binding buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry within one hour.
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Data analysis:
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Annexin V-negative, PI-negative: Live cells
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Annexin V-positive, PI-negative: Early apoptotic cells
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Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative, PI-positive: Necrotic cells
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Signaling Pathways and Logical Relationships
The therapeutic effects of NIM811 can be understood through its modulation of key signaling pathways initiated by cellular insults.
Conclusion
NIM811 represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the mitochondrial permeability transition pore. Its lack of immunosuppressive activity makes it a safer alternative to cyclosporin A for a range of non-immune-mediated diseases. The quantitative data from preclinical and clinical studies demonstrate its efficacy in mitigating cellular damage and improving functional outcomes in models of central nervous system injury, muscular dystrophy, and viral infections. Further clinical investigation is warranted to fully elucidate the therapeutic potential of NIM811 in these and other pathological conditions characterized by mitochondrial dysfunction.
References
- 1. Cyclosporine A in Ullrich congenital muscular dystrophy: long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, NIM811, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Injury Treatment with NIM811 Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of human immunodeficiency virus type 1 replication by SDZ NIM 811, a nonimmunosuppressive cyclosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus type 1 (HIV-1): interference with early and late events in HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus (HIV) type 1: interference with HIV protein-cyclophilin A interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Injury Treatment with NIM811 Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-injury administration of the mitochondrial permeability transition pore inhibitor, NIM811, is neuroprotective and improves cognition after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
